Pyrrolo[2,3-b]pyridine derivative 4
CAS No.:
Cat. No.: VC14569937
Molecular Formula: C17H14F3N3O2
Molecular Weight: 349.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14F3N3O2 |
|---|---|
| Molecular Weight | 349.31 g/mol |
| IUPAC Name | methyl 5-[[2-(trifluoromethyl)phenyl]methylamino]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C17H14F3N3O2/c1-25-16(24)14-7-11-6-12(9-22-15(11)23-14)21-8-10-4-2-3-5-13(10)17(18,19)20/h2-7,9,21H,8H2,1H3,(H,22,23) |
| Standard InChI Key | MFAPLYWBOUSVJJ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC2=CC(=CN=C2N1)NCC3=CC=CC=C3C(F)(F)F |
Introduction
Structural Characteristics and Synthesis Methodologies
Core Architecture and Functionalization
Pyrrolo[2,3-b]pyridine derivative 4 features a bicyclic framework comprising a pyrrole ring fused to a pyridine moiety at the 2,3- and 3,2-positions, respectively . This scaffold permits extensive functionalization at the C3, C5, and C6 positions, enabling tailored modifications to enhance target selectivity or pharmacokinetic properties. Key structural variations include:
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Acyl and alkyl substitutions at C3, which modulate electronic properties and steric bulk .
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Arylation at C6 via Suzuki-Miyaura cross-coupling, a strategy employed to improve DNA intercalation capabilities .
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Amide-linked side chains at C2, critical for optimizing binding affinity to enzymatic targets such as fibroblast growth factor receptors (FGFRs) and phosphodiesterase 4B (PDE4B) .
Synthetic Routes
The synthesis of derivative 4 typically involves multistep protocols:
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Chan–Lam Coupling: A copper-mediated reaction used to introduce aryl or alkyl groups at the C5 position .
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Saponification and Amide Formation: Hydrolysis of ester intermediates followed by coupling with amines under T3P activation yields tertiary amides, a modification shown to enhance PDE4B inhibition .
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Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura reactions enable arylation at C6, broadening the compound’s interaction with nucleic acids .
Biological Activities and Mechanistic Insights
Anticancer Activity via FGFR Inhibition
Derivative 4h (a close analog of derivative 4) demonstrates potent FGFR inhibition, with IC values of 7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3), and 712 nM (FGFR4) . In vitro studies reveal:
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Anti-Proliferative Effects: 4h suppresses 4T1 breast cancer cell proliferation (IC = 0.8 μM) by inducing apoptosis via caspase-3 activation .
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Metastasis Suppression: The compound reduces 4T1 cell migration and invasion by 65% and 72%, respectively, at 1 μM, likely through downregulation of MMP-9 and VEGF .
Table 1: FGFR Inhibitory Profile of Pyrrolo[2,3-b]pyridine Derivative 4h
| FGFR Isoform | IC (nM) | Selectivity Ratio (vs. FGFR4) |
|---|---|---|
| FGFR1 | 7 | 102 |
| FGFR2 | 9 | 79 |
| FGFR3 | 25 | 28 |
| FGFR4 | 712 | 1 |
Anti-Inflammatory Action through PDE4B Targeting
Derivative 11h, a structural analog, exhibits preferential inhibition of PDE4B (IC = 110 nM) over PDE4D (IC = 1.1 μM), achieving a 10-fold selectivity . Key pharmacological outcomes include:
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TNF-α Suppression: 11h reduces TNF-α release by 85% in lipopolysaccharide-stimulated macrophages at 10 μM .
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CNS Selectivity: The compound shows negligible activity against 42 CNS receptors, minimizing off-target effects in neurological applications .
Structure-Activity Relationships (SAR)
Impact of Amide Substituents
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Tertiary Amides: Derivatives bearing 3-fluoroazetidine (e.g., 14d) improve PDE4B inhibition 20-fold compared to secondary amides, likely due to enhanced hydrophobic interactions with the enzyme’s catalytic pocket .
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Aryl Group Optimization: 4-Chloro-3,5-difluorophenyl substitutions at C6 boost DNA binding affinity by 40%, attributed to increased planar surface area for intercalation .
Role of Molecular Weight and LogP
Derivative 4h (MW = 483.4 g/mol, LogP = 2.8) exhibits favorable drug-likeness metrics, aligning with Lipinski’s rule of five . Lower molecular weight analogs (<450 g/mol) show improved blood-brain barrier penetration, a critical factor for CNS-targeted therapies .
Comparative Analysis with Related Heterocycles
Table 2: Pharmacological Profile of Pyrrolo[2,3-b]pyridine Derivative 4 vs. Analogous Scaffolds
| Compound Class | Primary Target | Therapeutic Area | Key Advantage |
|---|---|---|---|
| Pyrrolo[2,3-b]pyridine 4 | FGFR1–3, PDE4B, DNA | Oncology, Inflammation | High isoform selectivity (FGFR1–3) |
| Pyrrolo[3,4-c]pyridine | Opioid receptors | Pain management | Analgesic efficacy with minimal sedation |
| Pyrido[2,3-b]indole | Topoisomerase II | Oncology | Dual DNA intercalation and enzyme inhibition |
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